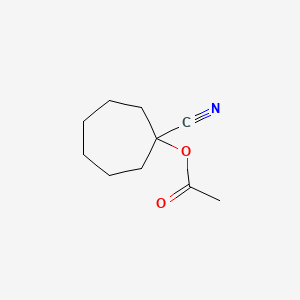

1-Cyanocycloheptyl acetate

Description

1-Cyanocycloheptyl acetate is a chemical compound that is part of a broader class of organic molecules featuring a seven-membered carbocycle with a cyano group and an acetate ester functionality. While the specific compound "1-Cyanocycloheptyl acetate" is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the chemistry of this compound.

Synthesis Analysis

The synthesis of seven-membered carbocycles can be achieved through various methods, including nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization processes. For instance, ethyl cyclopropylideneacetate and various alkynes can be cocyclized in the presence of Ni(cod)2-PPh3 to produce cycloheptadiene derivatives with high selectivity . Although this method does not directly apply to 1-Cyanocycloheptyl acetate, it demonstrates the type of catalytic processes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Cyanocycloheptyl acetate can be characterized using spectroscopic methods and X-ray crystallography. For example, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a compound with a similar cyano and acetate functional group, crystallizes in the orthorhombic crystal class and exhibits intermolecular hydrogen bonds . This suggests that 1-Cyanocycloheptyl acetate may also form specific intermolecular interactions due to its functional groups.

Chemical Reactions Analysis

Seven-membered carbocycles like 1-Cyanocycloheptyl acetate can participate in various chemical reactions. The reactivity of such compounds can be explored through the generation and interception of related species, such as 1,2-cycloheptadienes, with 1,3-dipoles to afford complex polycyclic products . This indicates that 1-Cyanocycloheptyl acetate could potentially be involved in similar cycloaddition reactions, contributing to the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyanocycloheptyl acetate can be inferred from related compounds. For example, the crystal structure analysis of a related compound provides information on its solid-state conformation and potential intermolecular interactions . Additionally, the synthesis of related compounds like 1-fluoro-dibenzo[a,d]cycloheptanone offers insights into the potential industrial value and applications of seven-membered carbocycles due to their simplicity and high yield in synthesis .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of cyclohexanone derivatives, such as cyclohexanone diethyl acetal, showcases methodologies that could be analogous to synthesizing 1-cyanocycloheptyl acetate. Cyclohexanone diethyl acetal is prepared from cyclohexanone, anhydrous ethanol, ammonium chloride, and triethyl orthoformate, emphasizing a green process with high yield and minimal industrial waste (Chen Ying-qi, 2006). This approach could inform the synthesis of 1-cyanocycloheptyl acetate by suggesting reactants and conditions favorable for achieving high purity and yield.

Research on the generation of cycloalkynes from vinyl iodonium salts, including cyclohexynes and cycloheptynes, demonstrates the potential for creating structurally related compounds through base-induced elimination mechanisms (T. Okuyama & Morifumi Fujita, 2005). This method may offer a pathway for generating 1-cyanocycloheptyl acetate or its derivatives through strategic reactions.

Application in Biochemical Processes

The study on the activity improvement of a nitrilase enzyme from Acidovorax facilis for the production of 1-(cyanocyclohexyl) acetic acid highlights the enzymatic synthesis's potential. This research demonstrates the enzyme's ability to regioselectively hydrolyze 1-cyanocyclohexylacetonitrile, resulting in a high yield of the product, which suggests potential for similar enzymatic processes involving 1-cyanocycloheptyl acetate (Xin-hong Zhang et al., 2014). Such enzymatic methods could offer efficient and selective synthesis routes for related compounds, emphasizing the importance of enzyme-catalyzed reactions in chemical synthesis.

Potential for Novel Material Development

The creation of bioresponsive polymers, such as spirocyclic acetal-modified dextran, represents an innovative application of cyclic acetals in the development of pH-sensitive materials for drug delivery. These polymers exhibit solubility switching in response to pH changes, which could be relevant for designing novel delivery systems or materials with specific responsiveness to environmental conditions (Emily Graham & Kyle E Broaders, 2019). Although not directly related to 1-cyanocycloheptyl acetate, this research underscores the broader utility of cyclic acetals in creating functional materials with potential applications in biomedicine and beyond.

properties

IUPAC Name |

(1-cyanocycloheptyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDMHDQXVZILGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221365 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71172-45-7 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxycycloheptanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.